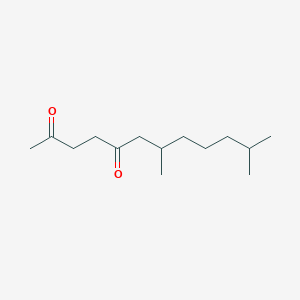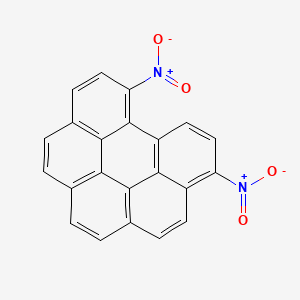
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-benzylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-benzylglycinamide is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications This compound is composed of a sequence of amino acids, including tyrosine, alanine, phenylalanine, and glycine, with a benzyl group attached to the glycine residue
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-benzylglycinamide typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are then sequentially added through a series of coupling and deprotection steps. The benzyl group is introduced at the glycine residue during the synthesis process. The final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of high-quality reagents and optimized reaction conditions is crucial to achieving high yields and purity. Industrial production also involves rigorous quality control measures to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-benzylglycinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Substitution reactions can occur at the benzyl group or other reactive sites within the peptide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. Reactions are typically carried out under mild conditions to prevent degradation of the peptide.
Reduction: Reducing agents such as sodium borohydride or dithiothreitol (DTT) are used under controlled conditions to achieve selective reduction.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction of peptide bonds can result in smaller peptide fragments.
科学研究应用
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-benzylglycinamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.
作用机制
The mechanism of action of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-benzylglycinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide sequence and the presence of the benzyl group contribute to its binding affinity and specificity. Upon binding to its target, the compound can modulate signaling pathways or enzymatic activity, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-benzylglycinamide can be compared to other similar peptide compounds, such as:
L-Tyrosyl-D-alanylglycyl-D-phenylalanyl-L-methionine:
L-Phenylalanyl-L-phenylalanine: A dipeptide with distinct structural and functional properties.
Modified phenylalanines and tyrosines: Peptides incorporating modified amino acids, such as fluoro- or hydroxyl-substituted phenylalanines and tyrosines, which exhibit diverse physiological and pharmaceutical activities.
属性
CAS 编号 |
83579-03-7 |
|---|---|
分子式 |
C30H35N5O5 |
分子量 |
545.6 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[2-(benzylamino)-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C30H35N5O5/c1-20(34-29(39)25(31)16-22-12-14-24(36)15-13-22)28(38)35-26(17-21-8-4-2-5-9-21)30(40)33-19-27(37)32-18-23-10-6-3-7-11-23/h2-15,20,25-26,36H,16-19,31H2,1H3,(H,32,37)(H,33,40)(H,34,39)(H,35,38)/t20-,25+,26+/m1/s1 |
InChI 键 |
HSQWZVIZKHMUQW-BQQUOAEZSA-N |
手性 SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
规范 SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


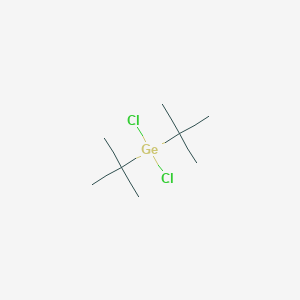
![4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate](/img/structure/B14418762.png)
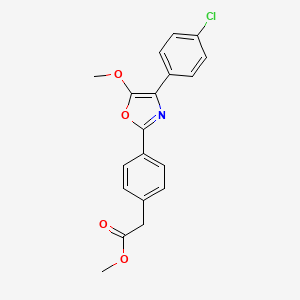
![2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid](/img/structure/B14418770.png)
![2,5,11-Trimethyl-9,10-dioxo-9,10-dihydro-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14418777.png)
![2-[(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol](/img/structure/B14418782.png)
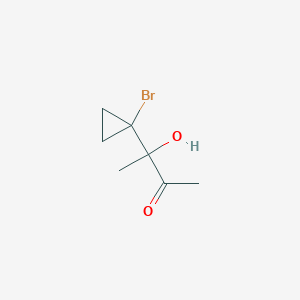
![N-[(3-Bromophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B14418791.png)
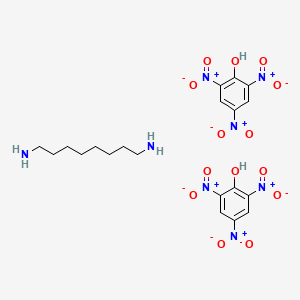
![2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene](/img/structure/B14418797.png)
![6,8-Dimethyl-2-oxa-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B14418809.png)
![(1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol](/img/structure/B14418825.png)
